N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C19H24FN3O4S2 and its molecular weight is 441.54. The purity is usually 95%.
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Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is C19H24FN3O4S2, with a molecular weight of 441.5 g/mol. The chemical structure includes a piperidine ring, a methylsulfonyl group, and a fluorobenzo[d]thiazole moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄FN₃O₄S₂ |
Molecular Weight | 441.5 g/mol |
CAS Number | 1222372-23-7 |
Antitumor Activity
Research has highlighted the role of compounds containing benzothiazole in cancer treatment. For example, studies have shown that benzothiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of key signaling pathways related to cell growth and survival.
Kinase Inhibition
The compound has been investigated for its ability to inhibit specific kinases, particularly JAK kinases involved in cytokine signaling pathways. Dysregulation of these pathways is associated with inflammatory diseases and cancers . The presence of the fluorobenzo[d]thiazole moiety may enhance the compound's affinity for these targets.
The biological activity of this compound is hypothesized to involve:
- Target Interaction : The compound likely interacts with specific enzymes or receptors, modulating their activity.
- Enhanced Solubility : The methylsulfonyl group may improve the solubility and bioavailability of the compound, facilitating its interaction with biological systems.
- Signal Pathway Modulation : By inhibiting kinase activity, the compound may disrupt critical signaling pathways that lead to tumor growth or inflammation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities:
- Antitumor Studies : A study evaluated several benzothiazole derivatives against human tumor cells, reporting significant antitumor activity linked to structural modifications .
- Antimicrobial Testing : Compounds similar in structure were tested against common pathogens, demonstrating varying degrees of antimicrobial efficacy .
- Kinase Inhibition Research : Investigations into related compounds have revealed their potential as JAK kinase inhibitors, suggesting that this compound may also exhibit similar properties .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4S2/c1-29(25,26)23-10-3-2-8-15(23)18(24)22(12-13-6-5-11-27-13)19-21-17-14(20)7-4-9-16(17)28-19/h4,7,9,13,15H,2-3,5-6,8,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLSUFRFUYNMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.